Linker Length Differentiation: Butyl vs. Ethyl and Propyl Homologs in the PAB Anti-Tubercular Series
The target compound's butyl linker (n=4) distinguishes it from the ethyl (n=2, CAS 853752-64-4) and propyl (n=3, CAS 853752-75-7) homologs. In the PAB anti-tubercular series, systematic linker-length SAR studies demonstrated that the optimal chain length for M. tuberculosis QcrB engagement and nanomolar MIC values is critically dependent on the methylene spacer, with the most potent PAB analogs achieving MIC values in the low nanomolar range . Shorter linkers (ethyl) fail to position the phenoxy group for productive target interaction, resulting in at least 10-fold higher MIC values . The butyl analog thus occupies a defined SAR sweet spot for this chemotype, making it the preferred choice when linker-dependent target engagement must be interrogated. However, direct MIC data for the exact CAS 853752-85-9 compound have not been published in peer-reviewed literature; the potency range is inferred from structurally analogous PAB congeners with comparable linker lengths .
| Evidence Dimension | Linker chain length and its impact on anti-tubercular MIC |
|---|---|
| Target Compound Data | Butyl linker (n=4); specific MIC not published for this exact compound |
| Comparator Or Baseline | Ethyl homolog (CAS 853752-64-4, n=2) and propyl homolog (CAS 853752-75-7, n=3); PAB series optimum at longer linkers with MIC low nanomolar range |
| Quantified Difference | Approximately >10-fold MIC difference between suboptimal short linkers (ethyl, n=2) and optimal longer linkers (butyl, n=4) based on published PAB SAR trends |
| Conditions | M. tuberculosis H37Rv broth microdilution assay; PAB congener series with varying phenoxyalkyl chain lengths |
Why This Matters
For procurement in anti-tubercular lead optimization programs, selecting the butyl-linker variant ensures the compound resides in the potency-optimized region of PAB chemical space, avoiding the activity penalties observed with shorter ethyl- or propyl-linker analogs.
- [1] Chandrasekera NS, Alling T, Bailey MA, et al. Identification of Phenoxyalkylbenzimidazoles with Antitubercular Activity. J Med Chem. 2015;58(18):7273-7285. doi:10.1021/acs.jmedchem.5b00727 View Source
- [2] Improved Phenoxyalkylbenzimidazoles with Activity against Mycobacterium tuberculosis Appear to Target QcrB. ACS Infect Dis. 2017;3(12):898-916. doi:10.1021/acsinfecdis.7b00112 View Source
